molecular formula C4H10O4S B147654 Sulfuric acid, monobutyl ester CAS No. 15507-13-8

Sulfuric acid, monobutyl ester

Cat. No. B147654
CAS RN: 15507-13-8
M. Wt: 154.19 g/mol
InChI Key: ZTHQBROSBNNGPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Sulfuric acid, monobutyl ester, sodium salt (1:1)” is a chemical compound used in laboratory settings and in the manufacture of other chemical compounds . It is also known as “Butyl sodium sulfate”, “Sodium n-butyl sulfate”, and "Butyl sodium sulphate" .


Synthesis Analysis

The synthesis of an ester can be accomplished in several ways. In a laboratory setting, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist. For example, acid chlorides can react with alcohols to yield an ester and hydrochloric acid .


Molecular Structure Analysis

Esters feature a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group . The general formula for esters is RCOOR’, where R may be a hydrogen atom, an alkyl group, or an aryl group, and R’ may be an alkyl group or an aryl group but not a hydrogen atom .


Chemical Reactions Analysis

Esterification is a common reaction involving esters. In this reaction, an alcohol and a carboxylic acid react in the presence of an acid catalyst, such as concentrated sulfuric acid, to form an ester . Other synthetic pathways to esters also exist, such as the reaction of acid chlorides with alcohols to yield an ester and hydrochloric acid .


Physical And Chemical Properties Analysis

Esters have polar bonds but do not engage in hydrogen bonding, and are therefore intermediate in boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . Because ester molecules can engage in hydrogen bonding with water molecules, esters of low molar mass are somewhat soluble in water .

Scientific Research Applications

Microbial Metabolism

  • Sulfuric acid esters, including monobutyl ester, play a significant role in microbial metabolism. Microorganisms can use sulfonates and sulfate esters as a sulfur source for growth. These compounds are integral in the sulfur cycle, especially in aerobic soils (Kertesz, 2000).

Catalysis

  • Sulfuric acid esters are used as catalysts in organic synthesis. For example, they have been employed in the condensation of aromatic aldehydes and pyrazolones, demonstrating high efficiency and recyclability (Tayebi et al., 2011).

Concrete Corrosion

  • In industrial settings, sulfuric acid is used in processes that can degrade concrete structures. Studies have shown that certain polymer-modified concretes, including those using sulfuric acid esters, exhibit varying degrees of resistance to sulfuric acid corrosion (Monteny et al., 2001).

Polymer Chemistry

  • Sulfuric acid esters are relevant in the field of polymer chemistry. Research has shown that they can be used to modify sulfur into processable copolymer forms, leading to polymers with tunable thermomechanical properties. This application is especially important in the context of excess sulfur from petroleum refining processes (Chung et al., 2013).

Environmental Applications

  • Sulfuric acid esters have been explored for their role in environmental applications, such as in the treatment of waste sulfuric acid from industrial processes. This research includes the conversion of waste sulfuric acid into useful chemical substances, like dilute sulfuric acid and polymerized carbon materials, offering a method for waste treatment and resource recovery (Zhou et al., 2019).

Mechanism of Action

The mechanism for the esterification reaction involves the reaction of carboxylic acids and alcohols in the presence of concentrated sulfuric acid acting as the catalyst . The reaction is slow and reversible, and the ester is distilled off as soon as it is formed to reduce the chances of the reverse reaction happening .

Safety and Hazards

“Sulfuric acid, monobutyl ester, sodium salt (1:1)” is classified as having acute toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

butyl hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O4S/c1-2-3-4-8-9(5,6)7/h2-4H2,1H3,(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTHQBROSBNNGPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00165805
Record name Sulfuric acid, monobutyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00165805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sulfuric acid, monobutyl ester

CAS RN

15507-13-8
Record name Sulfuric acid, monobutyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015507138
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfuric acid, monobutyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00165805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sulfuric acid, monobutyl ester
Reactant of Route 2
Reactant of Route 2
Sulfuric acid, monobutyl ester
Reactant of Route 3
Reactant of Route 3
Sulfuric acid, monobutyl ester
Reactant of Route 4
Reactant of Route 4
Sulfuric acid, monobutyl ester
Reactant of Route 5
Sulfuric acid, monobutyl ester
Reactant of Route 6
Reactant of Route 6
Sulfuric acid, monobutyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.